molecular formula C11H14ClN3O B7725584 N-(2-chlorophenyl)piperazine-1-carboxamide

N-(2-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B7725584
M. Wt: 239.70 g/mol
InChI Key: NRXGOKYUGMAKBJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)piperazine-1-carboxamide: is a chemical compound belonging to the class of piperazines. Piperazines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is known for its potential pharmacological properties and has been extensively studied for its various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)piperazine-1-carboxamide typically involves the reaction of 2-chloroaniline with piperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-chloroaniline and piperazine.

    Coupling Agent: Commonly used coupling agents include carbodiimides or phosphonium salts.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-chlorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new chemical entities with potential biological activities.

    Biology: In biological research, the compound is studied for its interactions with various biological targets. It is used in molecular docking studies to understand its binding affinity and specificity towards different receptors.

    Medicine: The compound has shown potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. It is investigated for its therapeutic potential in treating various diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)piperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets in the body, leading to its observed biological effects. The compound may act as a partial agonist at certain receptors, such as the 5-HT1A receptor, and as an antagonist at others, such as the D2 receptor. These interactions can modulate the release of neurotransmitters like serotonin and dopamine, contributing to its pharmacological effects.

Comparison with Similar Compounds

N-(2-chlorophenyl)piperazine-1-carboxamide can be compared with other similar compounds in the piperazine class. Some of the similar compounds include:

    N-(3-chlorophenyl)piperazine-1-carboxamide: Similar structure with the chlorine atom at the 3-position instead of the 2-position.

    N-(4-chlorophenyl)piperazine-1-carboxamide: Similar structure with the chlorine atom at the 4-position.

    N-(2-fluorophenyl)piperazine-1-carboxamide: Similar structure with a fluorine atom replacing the chlorine atom.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities

Properties

IUPAC Name

N-(2-chlorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-3-1-2-4-10(9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXGOKYUGMAKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.